4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine
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Overview
Description
4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine involves several steps. One efficient method reported involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF in the presence of potassium carbonate, followed by treatment with p-TsOH . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other complex molecules.
Medicine: It has shown promising anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These derivatives have shown potent anticancer activities and enzyme inhibition properties.
Tris[1,2,4]triazolo[1,3,5]triazine:
The uniqueness of 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H16ClN5O3S2 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-[4-chloro-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C19H16ClN5O3S2/c20-16-7-6-14(30(26,27)24-8-10-28-11-9-24)12-15(16)18-23-25-17(21-22-19(25)29-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
InChI Key |
REEGLYCFKPCDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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